![molecular formula C7H12N2O2 B11919967 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a heterocyclic compound with a unique spiro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diazoketone with a nucleophile, followed by hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the spiro structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diazaspiro[4.4]nonane-2,4-dione
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Uniqueness
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-5-6(11)8-9-7(5)3-1-2-4-7/h5,9-10H,1-4H2,(H,8,11) |
Clave InChI |
GHUUILWJWCHFKM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(C(=O)NN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


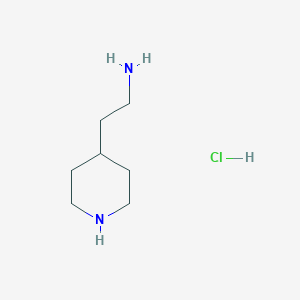
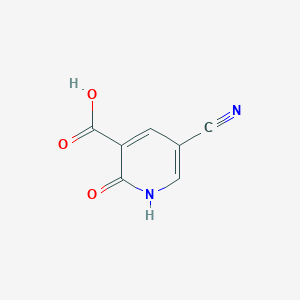
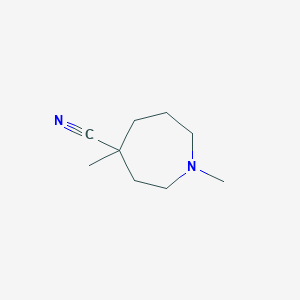
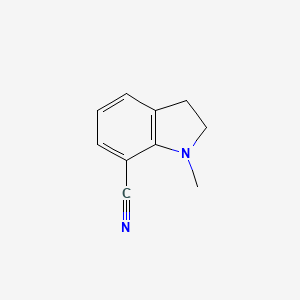
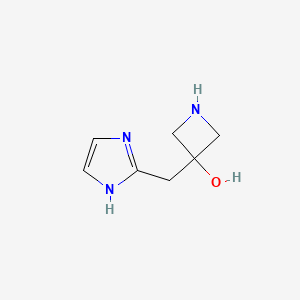

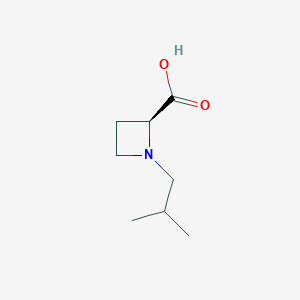


![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

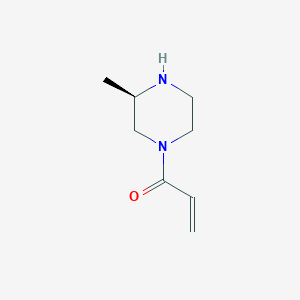

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)
